N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is a complex organic compound that features a piperidine ring, a methoxy group, and a cyclohexanecarboxamide moiety
Mechanism of Action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is activated factor X (FXa), a key enzyme in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Mode of Action
This compound: acts as a direct inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, This compound reduces thrombin generation, which in turn indirectly inhibits platelet aggregation . This affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .
Pharmacokinetics
This compound: has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl This compound has been identified as the major circulating metabolite in humans, it is inactive against human FXa .
Result of Action
The molecular and cellular effects of This compound ’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This results in a dose-dependent antithrombotic efficacy at doses that preserve hemostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and a boron reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as ketones, to alcohols.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include sodium chlorite and other oxidizing agents.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halides and nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactams, while reduction can yield alcohols.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another FXa inhibitor with similar applications.
Ticagrelor: A platelet aggregation inhibitor used in the treatment of cardiovascular diseases.
Uniqueness
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other similar compounds
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-24-17-13-15(20-19(23)14-7-3-2-4-8-14)10-11-16(17)21-12-6-5-9-18(21)22/h10-11,13-14H,2-9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLSADGNOIJAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCCCC2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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